Éster bis(2-etoxietílico) del ácido ftálico D4

Descripción general

Descripción

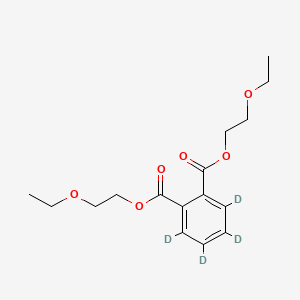

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The molecular formula of this compound is C16H18O6, and it has a molecular weight of 314.37 g/mol .

Aplicaciones Científicas De Investigación

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.

Biomedical Research: Used in studies related to the metabolism and toxicology of phthalates.

Industrial Applications: Employed in the development of new materials and plasticizers.

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, affecting multiple biological processes .

Biochemical Pathways

Phthalic acid, bis-2-ethoxyethyl ester D4 may affect various biochemical pathwaysSimilar compounds have been found to influence metabolic pathways and molecular mechanisms of certain bacterial isolates .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Similar compounds have been found to have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phthalic acid, bis-2-ethoxyethyl ester D4. For instance, the compound’s action can be influenced by the presence of other substances, temperature, pH, and other environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is synthesized through esterification reactions. The process typically involves the reaction of phthalic anhydride with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of phthalic acid, bis-2-ethoxyethyl ester D4 follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .

Análisis De Reacciones Químicas

Types of Reactions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and 2-ethoxyethanol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethoxyethanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalic acid esters.

Comparación Con Compuestos Similares

Similar Compounds

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used phthalate ester, but with different alkyl groups.

Diethyl phthalate (DEP): A simpler ester with ethyl groups instead of ethoxyethyl groups.

Dibutyl phthalate (DBP): Contains butyl groups and is used in different applications.

Uniqueness

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other phthalate esters .

Actividad Biológica

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a deuterated derivative of bis(2-ethoxyethyl) phthalate (DEEP), a compound widely used as a plasticizer in various industrial applications. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, toxicity, metabolic pathways, and potential health effects based on diverse research findings.

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 has the molecular formula and is characterized by the presence of deuterium isotopes at specific positions on the phthalate structure. This modification can influence its biological behavior and metabolic pathways compared to its non-deuterated counterparts.

2. Biological Activity Overview

Antimicrobial Properties:

Research indicates that bis(2-ethoxyethyl) phthalate exhibits significant antimicrobial activity. In studies involving various pathogens:

- Minimum Inhibitory Concentration (MIC): The MIC for DEHP against Escherichia coli, Staphylococcus aureus, and other Gram-positive bacteria was found to be approximately 32 mg/ml .

- Larvicidal Activity: The compound demonstrated high larvicidal efficacy against Culex quinquefasciatus larvae, achieving 100% mortality at a concentration of 250 ppm within 72 hours .

Acetylcholinesterase Inhibition:

The compound's potential as an acetylcholinesterase inhibitor was also noted. The inhibition percentages at varying concentrations (50 to 250 ppm) were recorded as follows:

| Concentration (ppm) | Acetylcholinesterase Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This inhibition suggests a neurotoxic potential that warrants further investigation into its environmental and health implications.

3. Toxicity and Metabolism

Toxicological Profile:

The toxicological effects of bis(2-ethoxyethyl) phthalate have been studied extensively. Key findings include:

- Reproductive Toxicity: Exposure to DEHP is associated with reproductive effects such as reduced sperm count and changes in testicular morphology in animal models .

- Metabolic Pathways: Metabolites of DEHP are primarily excreted through urine and feces. Studies using High Performance Liquid Chromatography (HPLC) have identified several metabolites including mono(2-ethylhexyl) phthalate and phthalic acid in urine samples from patients undergoing various medical treatments .

4. Case Studies

Epidemiological Studies:

Several epidemiological studies have linked DEHP exposure to adverse health outcomes:

- A study assessing the impact of DEHP on body weight metrics indicated significant associations between exposure levels and changes in body mass index among different age groups .

- Another investigation highlighted the effects of DEHP on thyroid hormone levels, suggesting potential endocrine-disrupting properties that could affect metabolic processes .

5. Environmental Impact

The environmental implications of bis(2-ethoxyethyl) phthalate are significant due to its widespread use and persistence in ecosystems:

- Aquatic Toxicity: Research has shown that DEHP can lead to developmental and reproductive toxicity in aquatic organisms, including fish species, indicating potential risks for biodiversity .

- Sediment Quality: Assessments of sediment quality have revealed that DEHP can affect the chemical balance in aquatic environments, leading to long-term ecological consequences .

Propiedades

IUPAC Name |

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334580 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-12-0 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.